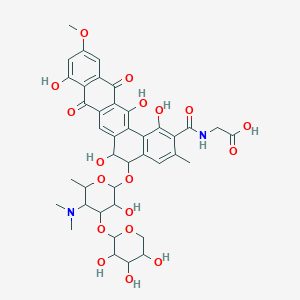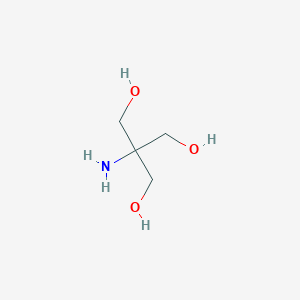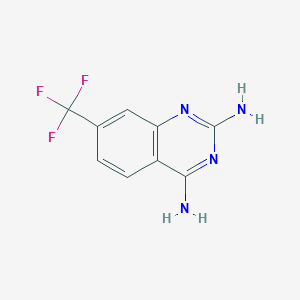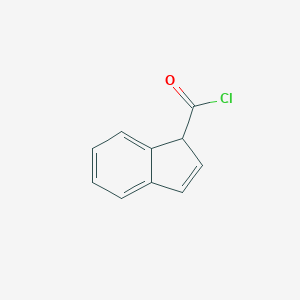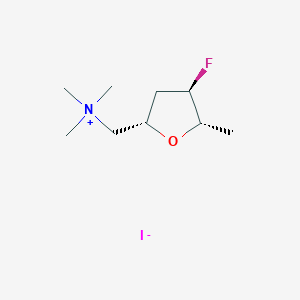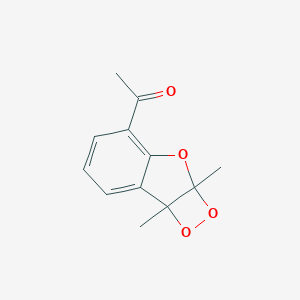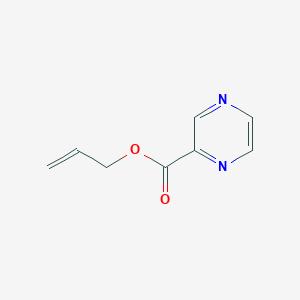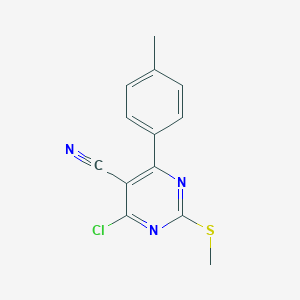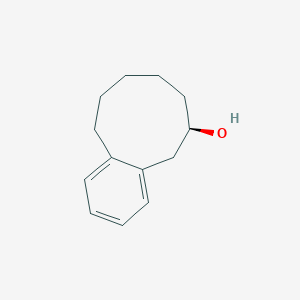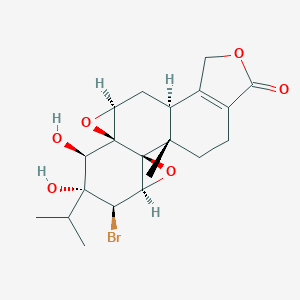
Tripbromolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripbromolide is a naturally occurring compound that has been found to have potential applications in scientific research. It is a member of the bromotyrosine alkaloids family, which are known to have various biological activities. Tripbromolide has been found to have anti-inflammatory, anticancer, and antifungal properties.
作用機序
The mechanism of action of tripbromolide is not fully understood. However, it has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase. These enzymes are involved in the production of pro-inflammatory cytokines and leukotrienes, respectively. By inhibiting these enzymes, tripbromolide reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory properties. Additionally, tripbromolide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
生化学的および生理学的効果
Tripbromolide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been found to reduce the production of leukotrienes, which are involved in the inflammatory process. Tripbromolide has also been found to induce apoptosis in cancer cells, leading to their death. Furthermore, tripbromolide has been found to have antifungal properties by inhibiting the growth of various fungi, such as Candida albicans.
実験室実験の利点と制限
The advantages of using tripbromolide in lab experiments are its anti-inflammatory, anticancer, and antifungal properties. These properties make it a potential candidate for the development of therapies for various diseases. Additionally, tripbromolide has been found to have a low toxicity profile, making it a safe compound for use in lab experiments. However, the limitations of using tripbromolide in lab experiments are its low yield of extraction and moderate yield of synthesis. These factors limit the availability of tripbromolide for scientific research.
将来の方向性
The future directions for tripbromolide research are vast. One potential direction is the development of tripbromolide-based therapies for inflammatory diseases, such as rheumatoid arthritis. Another potential direction is the development of tripbromolide-based anticancer therapies. Additionally, tripbromolide could be further studied for its antifungal properties, with the aim of developing antifungal agents. Furthermore, the mechanism of action of tripbromolide could be further studied to gain a better understanding of its biological activities.
合成法
Tripbromolide is a naturally occurring compound that can be extracted from marine sponges. However, due to the low yield of extraction, chemical synthesis is a more feasible method for obtaining tripbromolide. The synthesis of tripbromolide can be achieved through the condensation of 3,5-dibromo-4-hydroxybenzaldehyde and N,N-dimethylglycine ethyl ester. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The yield of the synthesis is moderate, but it provides a reliable source of tripbromolide for scientific research.
科学的研究の応用
Tripbromolide has been found to have various biological activities that make it a potential candidate for scientific research. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This property makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Tripbromolide has also been found to have anticancer properties by inducing apoptosis in cancer cells. This property makes it a potential candidate for the development of cancer therapies. Additionally, tripbromolide has been found to have antifungal properties, making it a potential candidate for the development of antifungal agents.
特性
CAS番号 |
137149-64-5 |
|---|---|
製品名 |
Tripbromolide |
分子式 |
C20H25BrO6 |
分子量 |
441.3 g/mol |
IUPAC名 |
(1S,2S,4R,5R,6R,7R,8S,10S,12S)-5-bromo-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |
InChI |
InChI=1S/C20H25BrO6/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1 |
InChIキー |
TUMFKARHYGRRPA-LZVGCMTRSA-N |
異性体SMILES |
CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)Br)O |
SMILES |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Br)O |
正規SMILES |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Br)O |
同義語 |
tripbromide tripbromolide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



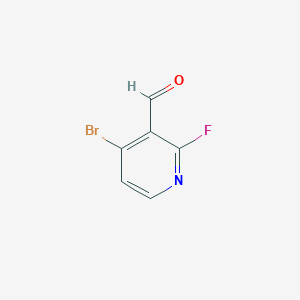
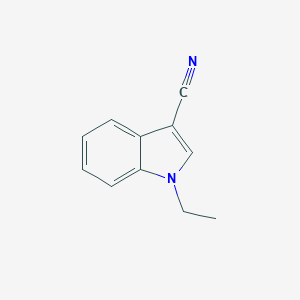
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
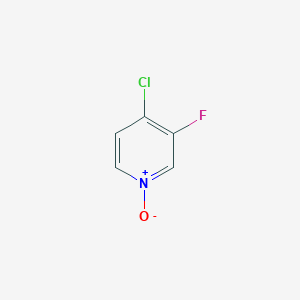
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
